molecular formula C11H19N3 B13071751 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine

1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13071751
M. Wt: 193.29 g/mol
InChI Key: PJQXKIWCLFQVKS-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-cycloheptyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-9-11(12)8-13-14(9)10-6-4-2-3-5-7-10/h8,10H,2-7,12H2,1H3

InChI Key

PJQXKIWCLFQVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCCCCC2)N

Origin of Product

United States

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